molecular formula C10H10ClNO4 B14603712 Propyl 2-chloro-4-nitrobenzoate CAS No. 59265-72-4

Propyl 2-chloro-4-nitrobenzoate

Cat. No.: B14603712
CAS No.: 59265-72-4
M. Wt: 243.64 g/mol
InChI Key: GPITUJIDQFXRRF-UHFFFAOYSA-N
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Description

Propyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative featuring a nitro group (-NO₂) at the para position and a chlorine atom (-Cl) at the ortho position of the benzene ring, esterified with a propyl chain. The molecular formula is C₁₀H₁₀ClNO₄, with a calculated molecular weight of 243.65 g/mol.

Properties

CAS No.

59265-72-4

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propyl 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-2-5-16-10(13)8-4-3-7(12(14)15)6-9(8)11/h3-4,6H,2,5H2,1H3

InChI Key

GPITUJIDQFXRRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Nitration: The nitro group is introduced by nitration of the benzene ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Chlorination: The chlorine atom is introduced through chlorination using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and propanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of 2-chloro-4-nitrobenzoic acid derivatives.

    Reduction: Formation of propyl 2-chloro-4-aminobenzoate.

    Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and propanol.

Scientific Research Applications

Propyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 2-chloro-4-nitrobenzoate depends on its specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The chlorine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Propyl 2-chloro-4-nitrobenzoate with three structurally or functionally related compounds:

Property This compound Propyl 4-Hydroxybenzoate (Propyl Paraben) 4-Nitrobenzyl Chloroformate Pyridalyl
Molecular Formula C₁₀H₁₀ClNO₄ C₁₀H₁₂O₃ C₈H₆ClNO₄ C₁₈H₁₃Cl₄F₃NO₂
Molecular Weight (g/mol) 243.65 180.20 215.58 491.12
Substituents -Cl (ortho), -NO₂ (para) -OH (para) -NO₂ (para), chloroformate group Multiple Cl, CF₃, pyridyl ether
Applications Synthetic intermediate (inferred) Preservative (laboratory/consumer products) Reagent for peptide synthesis Insecticide
Solubility Low water solubility (polar nitro group offset by hydrophobic Cl and propyl chain) Moderate water solubility due to -OH group Reacts with water; soluble in organic solvents Low water solubility (lipophilic structure)
Synthesis Likely via esterification of 2-chloro-4-nitrobenzoic acid with propanol Esterification of 4-hydroxybenzoic acid with propanol Chloroformylation of 4-nitrobenzyl alcohol Multi-step synthesis involving etherification
Purity Analysis NMR and chromatography (similar to methods in ) Standardized purity for preservative use Commercial reagent grade High purity required for pesticidal activity

Key Differences in Substituent Effects

Electronic and Steric Influence

  • Nitro vs. Hydroxy Groups : The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to Propyl Paraben’s electron-donating -OH group. This difference impacts reactivity in synthetic pathways .

Physico-Chemical Behavior

  • Solubility : this compound’s low water solubility contrasts with Propyl Paraben’s moderate solubility, attributed to the hydroxyl group’s hydrogen-bonding capability .
  • Stability : The nitro group may increase thermal stability compared to 4-nitrobenzyl chloroformate, which is moisture-sensitive due to its reactive chloroformate moiety .

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